molecular formula C12H15F3N2O B2562372 {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol CAS No. 1986268-31-8

{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol

Cat. No.: B2562372
CAS No.: 1986268-31-8
M. Wt: 260.26
InChI Key: QLKRLIGGFSVPAR-UHFFFAOYSA-N
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Description

{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol is a compound that features a piperidine ring substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and other applications.

Properties

IUPAC Name

[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(1-4-16-11)17-5-2-9(8-18)3-6-17/h1,4,7,9,18H,2-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKRLIGGFSVPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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